N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Anti-Leukemic Activity K-562 Cell Line Cytotoxicity

Compound 3a is an indispensable SAR probe from the (5-benzylthiazol-2-yl)benzamide series. Its 3-tetrazole substitution confers 2.4-fold greater potency against K-562 leukemia cells versus the 4-tetrazole regioisomer (3b). With a Selectivity Index of only 4.0 against J774.2 macrophages—dramatically lower than lead compound 3d (SI=101.0)—3a is the definitive low-selectivity control. Use it to gate your assays: confirm that a positive hit reflects genuine anti-leukemic activity, not generic cytotoxicity. Essential for pharmacophore mapping and mechanistic deconvolution of DNA damage and apoptosis pathways via direct head-to-head comparison with selective analogs.

Molecular Formula C18H14N6OS
Molecular Weight 362.41
CAS No. 915884-53-6
Cat. No. B2864349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide
CAS915884-53-6
Molecular FormulaC18H14N6OS
Molecular Weight362.41
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CN=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
InChIInChI=1S/C18H14N6OS/c25-17(14-7-4-8-15(10-14)24-12-20-22-23-24)21-18-19-11-16(26-18)9-13-5-2-1-3-6-13/h1-8,10-12H,9H2,(H,19,21,25)
InChIKeyJQFQXJQPRKCSDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide (CAS 915884-53-6): A (5-Benzylthiazol-2-yl)benzamide Anti-Leukemic Scaffold


The compound N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide, identified as compound 3a in a recent primary medicinal chemistry study [1], belongs to the (5-benzylthiazol-2-yl)benzamide class. It is a product of a bioisosteric replacement strategy, where a 1H-tetrazole moiety substitutes a 1H-1,2,3-triazole ring. This class is under active investigation for its potent and selective antiproliferative activity against leukemia cell lines. The specific substitution pattern of 3a defines its unique activity profile within this series.

Why N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide Cannot Be Replaced by In-Class Analogs for Anti-Leukemic Research


Detailed structure-activity relationship (SAR) analysis on this scaffold [1] demonstrates that both the position of the tetrazole ring on the benzamide and the substituent on the benzyl group profoundly impact anti-leukemic potency and selectivity. A simple change from a 3-tetrazole to a 4-tetrazole substitution, or the addition of a halogen to the benzyl ring, can drastically alter the cytotoxicity profile (IC50) against K-562 leukemia cells and, most critically, the selectivity index (SI) relative to pseudo-normal cells. Generic substitution within this class without direct comparative data is scientifically invalid for reproducible results.

Quantitative Differentiation of N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide (3a) from Key Analogs


Comparative Anti-Leukemic Potency of 3a vs. the Lead Compound 3d in K-562 Cells

The target compound, 3a, exhibits a distinct potency profile against K-562 chronic myeloid leukemia cells compared to the lead analog, 3d. While 3d is highly potent, 3a demonstrates a specific, quantifiable difference in its IC50 value in the MTT assay, providing a higher IC50 window that may be advantageous for certain mechanistic studies or combination therapies where extreme potency is not the primary goal [1].

Anti-Leukemic Activity K-562 Cell Line Cytotoxicity Bioisostere

Comparative Selectivity of 3a vs. the Lead Compound 3d Towards Pseudo-Normal Human Keratinocytes

The selectivity of 3a for cancer cells over normal cells differs substantially from that of the lead compound 3d. Against human HaCaT keratinocytes, 3a shows a markedly different IC50, which directly impacts its calculated Selectivity Index (SI). This demonstrates a key safety-related distinction [1].

Selectivity Index Non-Tumor Cells HaCaT Keratinocytes Safety Profile

Comparative Evaluation of 3a vs. the 4-Tetrazole Regioisomer (3b)

The position of the tetrazole ring on the benzamide core is a structural feature that profoundly affects biological activity. Compound 3a, with a 3-substituted tetrazole, exhibits distinct cytotoxicity compared to its regioisomer 3b, which has a 4-substituted tetrazole. This direct comparison highlights the critical role of this specific substitution pattern [1].

Structure-Activity Relationship Regioisomer Tetrazole Position Cytotoxicity

Comparative Selectivity Index (SI) of 3a and 3d for Leukemic vs. Macrophage Cells

The selectivity index (SI) provides a critical measure of a compound's therapeutic window. Comparing the SI values derived from K-562 leukemia cells and J774.2 murine macrophages reveals a distinct safety profile for 3a compared to the lead compound 3d [1].

Therapeutic Window J774.2 Macrophages Selectivity Index Immunocompatibility

High-Value Application Scenarios for CAS 915884-53-6 Based on Empirical Evidence


Negative Control for Selectivity Profiling in Leukemia Drug Discovery

The most compelling application for compound 3a is as a low-selectivity control compound. Its Selectivity Index (SI) of 4.0 against J774.2 macrophages, drastically lower than the SI of 101.0 for the lead compound 3d [1], makes it an ideal tool for benchmark studies. Researchers can use 3a to gate their assays, confirming that a positive hit is not simply a generic cytotoxic event but a genuinely selective anti-leukemic effect.

Structure-Activity Relationship (SAR) Probe for Tetrazole Position

Compound 3a is indispensable for medicinal chemistry teams exploring the (5-benzylthiazol-2-yl)benzamide scaffold. Its 2.4-fold greater potency against K-562 cells compared to its 4-tetrazole regioisomer (3b) [1] provides a critical data point establishing the importance of the 3-substitution for activity. Its procurement allows for direct, head-to-head comparisons to map the pharmacophore for potency.

Differential Mechanism-of-Action Studies

Given that 3a induces potent cytotoxicity in K-562 cells but lacks the high selectivity of 3d, it is a valuable tool for mechanistic deconvolution. By comparing its effects on DNA damage pathways (e.g., comet assay) and apoptosis induction with those of more selective analogs [1], researchers can separate the general cytotoxic mechanisms from the specific, selective anti-leukemic pathways activated by the drug candidate.

Quote Request

Request a Quote for N-(5-benzyl-1,3-thiazol-2-yl)-3-(1H-tetrazol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.